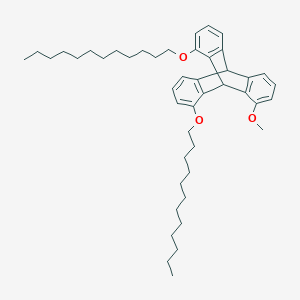

1,8-Didodecyloxy-13-methoxytriptycene

Description

Historical Development and Unique Structural Attributes of the Triptycene (B166850) Scaffold

The story of triptycene, with its distinctive three-bladed propeller shape, began in 1942 when it was first synthesized by Paul D. Bartlett and his coworkers. acs.orgoup.comacs.org They aptly named it after a triptych, a three-paneled altarpiece, reflecting its three benzene (B151609) rings hinged to a central bicyclo[2.2.2]octatriene core. acs.org This unique, rigid, and three-dimensional structure is a defining feature of triptycene chemistry. labproinc.commdpi.com The initial synthesis was a multi-step and laborious process. acs.orglabproinc.com A more direct route involving the Diels-Alder reaction between anthracene (B1667546) and benzyne (B1209423) was later developed, significantly improving accessibility to the triptycene scaffold. acs.org

The structural attributes of triptycene are remarkable. Its D3h symmetry in the unsubstituted form provides a rigid and predictable framework. labproinc.com The three benzene rings are held at a fixed 120-degree angle to each other, creating a significant internal free volume and preventing efficient packing in the solid state. mdpi.comtcichemicals.com This inherent void space is a key feature exploited in the design of porous materials and host-guest systems. calpaclab.comlabproinc.com Furthermore, the triptycene scaffold is exceptionally stable, both thermally and chemically.

Rational Design Principles for Functionalized Triptycene Derivatives in Contemporary Chemical Research

The true potential of the triptycene scaffold is unlocked through its functionalization. The ability to introduce a wide variety of substituents at specific positions on the aromatic rings or at the bridgehead carbons allows for the precise tuning of its properties. mdpi.comisct.ac.jp Contemporary research focuses on several key design principles for creating functionalized triptycene derivatives:

Regioselectivity: The position of the functional groups is critical. Electrophilic aromatic substitution on the parent triptycene is generally disfavored at the positions ortho to the bridgehead carbons (α-positions). nih.gov Therefore, the synthesis of α-substituted triptycenes, such as those at the 1, 8, and 13 positions, typically requires the use of pre-functionalized precursors. nih.govresearchgate.net This synthetic challenge has led to the development of sophisticated, multi-step strategies to achieve the desired substitution patterns. nih.gov

Introduction of Functional Groups: A vast array of functional groups can be incorporated into the triptycene scaffold, including long alkyl chains for solubility and self-assembly, chromophores for optical and electronic applications, and reactive groups for post-synthetic modification. mdpi.comlaboratoriumdiscounter.nl The choice of functional group is dictated by the desired application, whether it be in molecular machines, sensors, or advanced polymers. tsukuba.ac.jp

Contextualizing 1,8-Didodecyloxy-13-methoxytriptycene within Asymmetrically Substituted Triptycenes and "Janus-Type" Molecular Designs

1,8-Didodecyloxy-13-methoxytriptycene is a prime example of an asymmetrically substituted triptycene. Its structure features two long dodecyloxy chains and one smaller methoxy (B1213986) group at the 1, 8, and 13 positions, respectively. This substitution pattern places it within the family of "tripodal" triptycenes, where the substituents on one face of the molecule can interact with a surface or another molecule in a specific, directional manner. tcichemicals.com

The asymmetry in the alkoxy chains (two C12 chains and one C1 chain) gives this molecule a "Janus-type" character. Janus particles, named after the two-faced Roman god, have two sides with different physical or chemical properties. In the case of 1,8-Didodecyloxy-13-methoxytriptycene , the two long alkyl chains create a hydrophobic domain, while the methoxy group presents a region with different steric and electronic properties. This dual nature is expected to influence its self-assembly behavior, potentially leading to unique packing arrangements that differ from its symmetrically substituted counterparts.

The synthesis of such an asymmetrically substituted triptycene would likely start from a 1,8,13-trihydroxytriptycene (B3028123) precursor. calpaclab.comnih.gov The differential alkylation of the hydroxyl groups would be a key synthetic challenge, requiring careful control of reaction conditions to achieve the desired product.

Overview of Research Motivations and Challenges in Engineering Self-Assembling Triptycene-Based Materials

The self-assembly of triptycene derivatives is a vibrant area of research, driven by the potential to create highly ordered materials with novel functions. tcichemicals.comisct.ac.jp The primary motivation is the ability of the rigid triptycene scaffold to direct the formation of well-defined supramolecular structures. laboratoriumdiscounter.nl Specifically, 1,8,13-trisubstituted triptycenes with long alkyl chains have been shown to form two-dimensional (2D) hexagonal packed sheets, which then stack in a one-dimensional (1D) fashion, creating a "2D+1D" structure. tcichemicals.comlaboratoriumdiscounter.nl These ordered assemblies have potential applications in:

Organic Electronics: The precise arrangement of chromophores on a triptycene scaffold can facilitate efficient charge transport, making them promising materials for organic field-effect transistors (OFETs) and solar cells. nih.gov

Surface Modification: Triptycene-based self-assembled monolayers (SAMs) can be used to control the properties of surfaces, such as their wettability and adhesion.

Nanoporous Materials: The inherent free volume of triptycenes can be exploited to create materials with well-defined pores for gas storage and separation. labproinc.com

Despite the promise, there are significant challenges in engineering self-assembling triptycene-based materials:

Synthesis: The synthesis of functionalized triptycenes, especially asymmetrically substituted ones, can be complex and low-yielding. nih.gov

Controlling Polymorphism: Triptycene derivatives can often pack in multiple ways (polymorphism), and controlling the formation of the desired structure can be difficult.

Characterization: The characterization of the self-assembled structures, particularly at interfaces, requires a combination of sophisticated techniques, such as scanning tunneling microscopy (STM) and X-ray diffraction. labproinc.com

The study of molecules like 1,8-Didodecyloxy-13-methoxytriptycene is crucial for advancing our understanding of how subtle changes in molecular structure can have a profound impact on the resulting supramolecular architecture and material properties.

Data Tables

Table 1: Properties of 1,8-Didodecyloxy-13-methoxytriptycene

| Property | Value | Source |

| Molecular Formula | C45H64O3 | calpaclab.com |

| Molecular Weight | 653.00 g/mol | calpaclab.com |

| CAS Number | 1798293-53-4 | calpaclab.com |

| Synonyms | 1,8-Bis(dodecyloxy)-16-methoxy-9,10-dihydro-9,10- calpaclab.comnih.govbenzenoanthracene; Trip-C12' TripOMe | TCI America |

Table 2: Representative Physical Properties of a Related Tripodal Triptycene Derivative (1,8,13-Tris(dodecyloxy)triptycene)

Note: Specific experimental data for 1,8-Didodecyloxy-13-methoxytriptycene is not widely available in the reviewed literature. This table provides representative data for a closely related, well-studied compound to illustrate the expected physical properties.

| Property | Value |

| Appearance | White solid |

| Melting Point | ~210 °C |

| Solubility | Soluble in common organic solvents (e.g., chloroform, THF) |

| Self-Assembly Motif | Forms "2D+1D" structures with hexagonal packing |

Properties

IUPAC Name |

3,13-didodecoxy-16-methoxypentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64O3/c1-4-6-8-10-12-14-16-18-20-22-33-47-39-31-25-28-36-41-35-27-24-30-38(46-3)42(35)45(43(36)39)44-37(41)29-26-32-40(44)48-34-23-21-19-17-15-13-11-9-7-5-2/h24-32,41,45H,4-23,33-34H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZUWXTHMMRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC2=C1C3C4=C(C2C5=C3C(=CC=C5)OCCCCCCCCCCCC)C=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation of Self Assembly Behavior

Spectroscopic Analysis for Molecular Structure and Conformational Insights

Spectroscopic methods are fundamental in confirming the molecular identity and understanding the conformational dynamics of 1,8-Didodecyloxy-13-methoxytriptycene.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of 1,8-Didodecyloxy-13-methoxytriptycene. Both ¹H and ¹³C NMR spectra would provide a detailed map of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the triptycene (B166850) scaffold, the protons of the methoxy (B1213986) group, and the long aliphatic chains of the dodecyloxy substituents. The integration of these signals would correspond to the number of protons in each chemical environment. For instance, the methoxy group would appear as a singlet, while the dodecyloxy chains would exhibit a series of multiplets. The aromatic region would show a complex pattern of doublets and triplets, characteristic of the substituted benzene (B151609) rings of the triptycene core.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in 1,8-Didodecyloxy-13-methoxytriptycene would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, ether linkages). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule. These techniques reveal through-bond correlations between protons and carbons, solidifying the structural assignment.

| Technique | Information Obtained | Expected Observations for 1,8-Didodecyloxy-13-methoxytriptycene |

| ¹H NMR | Proton environment, connectivity, and relative numbers. | Distinct signals for aromatic, methoxy, and dodecyloxy protons. |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Unique signals for each carbon in the triptycene core, methoxy, and dodecyloxy groups. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. | Correlations confirming the attachment of the alkoxy chains and methoxy group to the triptycene scaffold. |

High-Resolution Mass Spectrometry for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular identity of 1,8-Didodecyloxy-13-methoxytriptycene by providing an extremely accurate measurement of its mass-to-charge ratio. This technique can determine the elemental composition of the molecule with high precision, thereby verifying its molecular formula, C₄₅H₆₄O₃. The experimentally determined monoisotopic mass should closely match the calculated theoretical mass, providing unequivocal evidence of the compound's identity.

| Parameter | Value |

| Molecular Formula | C₄₅H₆₄O₃ |

| Calculated Molecular Weight | 653.0 g/mol |

| CAS Number | 1798293-53-4 nih.gov |

Solid-State Structural Investigations and Crystallinity Assessment

The arrangement of molecules in the solid state dictates the material's bulk properties. Techniques such as X-ray diffraction are pivotal in assessing the crystallinity and packing of 1,8-Didodecyloxy-13-methoxytriptycene.

X-ray Diffraction (XRD) for Bulk Material and Thin Film Crystal State Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline nature of materials. For 1,8-Didodecyloxy-13-methoxytriptycene, XRD patterns of both bulk powder and thin films would reveal whether the material is amorphous or crystalline. The presence of sharp, well-defined peaks in the diffraction pattern is indicative of a highly ordered, crystalline structure. The positions and intensities of these peaks provide information about the crystal lattice parameters and the arrangement of molecules within the crystal. In the context of triptycene derivatives, XRD is often used to study the ordered packing in thin films, which is crucial for applications in organic electronics. nih.gov

Analysis of Self-Assembled Layered Structures and Intermolecular Packing Arrangements

Research on analogous 1,8,13-trisubstituted triptycenes has shown that these molecules have a strong tendency to self-assemble into highly ordered structures. nih.gov The rigid, propeller-shaped triptycene core, combined with flexible alkyl chains, facilitates the formation of two-dimensional (2D) layered sheets that stack in a one-dimensional (1D) fashion, often referred to as a "2D+1D" structure. nih.govacs.orgresearchgate.net The alkoxy chains play a crucial role in this assembly, promoting intermolecular interactions and influencing the packing density. It is anticipated that 1,8-Didodecyloxy-13-methoxytriptycene would also adopt such a nested hexagonal packing arrangement, where the triptycene units form a honeycomb-like lattice. nih.govacs.orgresearchgate.net This type of packing is known to minimize voids and maximize van der Waals interactions, leading to thermodynamically stable assemblies. nih.gov The study of such packing arrangements is critical for designing materials with specific electronic or host-guest properties. rsc.org

Microscopic Techniques for Film Morphology and Surface Characterization

Visualizing the surface and morphology of thin films is essential for understanding the outcome of the self-assembly process.

Microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) would be employed to visualize the morphology of thin films of 1,8-Didodecyloxy-13-methoxytriptycene. AFM can provide high-resolution images of the surface topography, revealing details about the layered structures, domain sizes, and the presence of any defects. For similar triptycene-based materials, AFM has been used to observe the formation of large, uniform molecular terraces, confirming the long-range order of the self-assembled monolayers. acs.org SEM would offer complementary information on the larger-scale morphology and homogeneity of the films. These microscopic studies are vital for correlating the molecular design with the resulting macroscopic film structure and properties.

Mechanistic Investigations into the "Janus-Type" Molecular Orientation and its Influence on Self-Assembly

The unique, three-dimensional, and rigid structure of the triptycene scaffold provides an exceptional platform for the design of molecules with highly specific self-assembly behaviors. The spatial arrangement of substituents is well-defined due to the limited conformational freedom of the triptycene unit, making it a robust and predictable building block in supramolecular chemistry. When this rigid core is functionalized asymmetrically, as in the case of 1,8-didodecyloxy-13-methoxytriptycene, the molecule can adopt a "Janus-type" character, featuring two faces with differing properties. This dissymmetry is a critical factor that dictates the molecule's orientation and subsequent self-assembly into ordered supramolecular structures.

The term "Janus," derived from the two-faced Roman god, describes molecules with two sides of different chemical nature. In the case of 1,8-didodecyloxy-13-methoxytriptycene, the two long dodecyloxy chains on one side of the triptycene scaffold create a bulky, nonpolar (hydrophobic) face, while the smaller, less bulky methoxy group on the other side presents a comparatively more polar (hydrophilic) face. This amphiphilic nature, imposed on a rigid three-dimensional framework, is the primary driver for its specific self-assembly behavior.

Mechanistically, the self-assembly process is governed by a combination of intermolecular forces and steric considerations. The bulky dodecyloxy chains will preferentially interact with each other through van der Waals forces, seeking to maximize these favorable interactions and minimize contact with any polar environment. Conversely, the methoxy-substituted face of the triptycene can engage in different interactions, potentially including dipole-dipole interactions. This segregation of interactions at the molecular level leads to a highly directional self-assembly process.

Research into related asymmetrically substituted triptycene derivatives has shown that this "Janus-type" arrangement can lead to the formation of highly ordered, two-dimensional structures on surfaces. The bulky alkyl chains can drive the formation of lamellar or hexagonal packing arrangements, while the differing functionality on the opposite face can dictate the interaction with a substrate or a solvent.

A patent describing the use of 1,8-didodecyloxy-13-methoxytriptycene as a material for forming self-assembled films highlights its superior ability to form crystalline structures compared to its symmetrically substituted counterpart, 1,8,13-tridodecyloxytriptycene. When deposited as a thin film, 1,8-didodecyloxy-13-methoxytriptycene exhibited a sharp X-ray reflection peak, indicative of a well-ordered, crystalline state. In contrast

Computational and Theoretical Chemistry Studies on Triptycene Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. usm.my It is instrumental in predicting various properties of triptycene (B166850) derivatives, offering insights that are often in good agreement with experimental data. usm.my For a molecule such as 1,8-Didodecyloxy-13-methoxytriptycene, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and how the molecule will react in chemical processes.

DFT analysis typically involves calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the electronic and optical properties of a material, including its potential as an organic semiconductor. usm.my A smaller gap generally corresponds to a material that is more easily excitable. For triptycene derivatives, DFT has been used to show that functionalization can tune these energy levels. rsc.org For instance, the introduction of alkoxy groups like dodecyloxy and methoxy (B1213986) at specific positions on the triptycene scaffold would be expected to influence the HOMO and LUMO energies due to their electron-donating nature.

Furthermore, DFT is a workhorse for predicting spectroscopic properties. youtube.com By calculating the vibrational frequencies, one can predict the Infrared (IR) spectrum of the molecule. youtube.com Similarly, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the electronic transition energies. youtube.com These theoretical spectra are invaluable for interpreting experimental results and confirming the structure of newly synthesized compounds. usm.my

Table 1: Illustrative DFT-Calculated Electronic Properties for a Triptycene Derivative This table presents hypothetical data typical of what would be obtained from DFT calculations for a molecule like 1,8-Didodecyloxy-13-methoxytriptycene.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.85 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.95 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.90 eV | Predicts electronic excitability and optical properties. usm.my |

| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |

| Ionization Potential | 6.10 eV | The energy required to remove an electron. |

| Electron Affinity | 1.70 eV | The energy released when an electron is added. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While DFT provides detailed electronic information, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a classical mechanics-based alternative to explore the physical movements and conformational possibilities of molecules like 1,8-Didodecyloxy-13-methoxytriptycene. youtube.com MM methods use force fields to calculate the potential energy of a molecule as a function of its conformation, allowing for the prediction of stable geometries. youtube.com

Table 2: Typical Parameters for an MD Simulation of a Triptycene Derivative This table outlines a sample set of parameters for conducting an MD simulation on a molecule like 1,8-Didodecyloxy-13-methoxytriptycene in a simulated solvent box.

| Parameter | Setting | Purpose |

| Force Field | AMBER / OPLS | Defines the potential energy function for atomic interactions. nih.gov |

| System Size | ~50,000 atoms | Includes the triptycene molecule and surrounding solvent molecules. |

| Solvent | Explicit Water (e.g., TIP3P) | Simulates the behavior in an aqueous environment. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100-200 ns | The duration over which the molecular motion is simulated. scienceopen.com |

| Time Step | 2 fs | The small increment of time between calculated frames of the simulation. |

Predictive Modeling of Self-Assembly Propensity and Organic Thin Film Formation Mechanisms

The unique shape of triptycene derivatives, combining a rigid core with functionalizable arms, makes them excellent candidates for creating highly ordered structures through self-assembly. rsc.orgacs.org Computational modeling is a vital tool for predicting how these molecules will arrange themselves into larger structures, such as monolayers or thin films. nih.gov Triptycenes substituted at the 1,8,13-positions, like the subject molecule, are known as tripodal triptycenes and are noted for their predictable packing and ability to form self-assembled monolayers (SAMs). acs.orgacs.org

Predictive models can simulate the aggregation process, helping to understand the intermolecular forces that drive self-assembly. These forces include van der Waals interactions between the alkyl chains, π-stacking between the aromatic rings of adjacent triptycene cores, and hydrogen bonding if appropriate functional groups are present. nih.gov By simulating the interactions of many molecules, these models can predict the most stable packing arrangements, such as the hexagonal packing often seen in triptycene-based SAMs. acs.org This predictive power is essential for designing molecules that will form specific, desired architectures for applications in molecular electronics and surface engineering. acs.org The models can also shed light on the initial stages of thin-film formation, such as nucleation and domain growth, which are difficult to observe experimentally. acs.org

Elucidation of Structure-Property Relationships through Advanced Computational Modeling Approaches

A primary goal of computational chemistry is to establish clear links between a molecule's structure and its macroscopic properties—a concept known as quantitative structure-property relationship (QSPR). nih.govnih.gov For triptycene derivatives, advanced computational modeling allows for the systematic investigation of how changes in the molecular structure affect its functional properties. rsc.orgnih.gov

By combining DFT, MD, and other methods, researchers can build comprehensive models. rsc.org For example, one could computationally design a series of triptycene derivatives by systematically varying the length of the alkyl chains (e.g., from hexyl to dodecyl) or changing the substituent at the 13-position. DFT calculations on these virtual compounds would predict how these changes affect the electronic properties (like the HOMO-LUMO gap). rsc.org Subsequently, MD simulations could predict how the structural changes impact solid-state packing and film morphology. nih.gov

This integrated approach allows for the efficient screening of many potential structures before committing to lengthy and expensive laboratory synthesis. nih.gov It helps to identify the most promising candidates for specific applications, whether for organic light-emitting diodes (OLEDs), which benefit from specific electronic properties, or as components in advanced polymers, where solubility and morphology are key. rsc.org The ability to create these detailed structure-property maps is accelerating the development of new materials based on the versatile triptycene scaffold. rsc.orgnyu.edu

Functionalization and Derivatization Strategies for Tunable Material Performance

Chemical Modification of Peripheral Alkoxy and Methoxy (B1213986) Groups for Modulating Intermolecular Interactions

The alkoxy (didodecyloxy) and methoxy groups at the 1, 8, and 13-positions of the triptycene (B166850) core are not merely passive substituents. They play a crucial role in dictating the intermolecular interactions that govern the self-assembly and packing of these molecules. The long dodecyl chains of the didodecyloxy groups, in particular, can significantly influence the solubility and processability of the material.

The interplay of these peripheral groups is critical for controlling the balance between attractive and repulsive forces, which is essential for the formation of well-ordered structures. nih.gov

Introduction of Diverse Functional Handles onto the Triptycene Core for Expanded Material Functionality

The triptycene scaffold is amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups to expand its material functionality. nih.gov Functionalization can be targeted at several positions, including the peripheral aromatic rings and the bridgehead carbons (positions 9 and 10).

Common strategies include:

Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki and Sonogashira couplings are effectively used to attach various moieties, such as porphyrins or other chromophores, to the triptycene periphery. nih.gov

Bridgehead functionalization: The bridgehead positions can be functionalized to attach groups in a linear fashion, preventing electronic communication through the non-conjugated sp³ carbon atoms. nih.gov This is particularly useful for creating molecular wires or studying electron transfer phenomena.

"Click" chemistry: The introduction of "clickable" functional groups, such as azides or alkynes, provides a versatile platform for post-synthetic modification and the construction of complex architectures. acs.org

These modifications can impart a range of new properties, including redox activity, photoresponsiveness, and specific binding capabilities, transforming the triptycene into a multifunctional material.

| Functionalization Strategy | Target Position(s) | Introduced Functionality | Potential Application |

| Suzuki/Sonogashira Coupling | Peripheral Aromatic Rings | Porphyrins, Chromophores | Optoelectronics, Electron Transfer Studies |

| Bridgehead Derivatization | 9, 10 positions | Ethynyl Groups, Porphyrins | Molecular Wires, Spatially Defined Arrays |

| On-Surface Click Chemistry | Bridgehead or Peripheral | Azides, Alkynes | Multilayer Film Deposition, Surface Patterning |

Strategies for Tailoring Intermolecular Interactions within Self-Assembled Systems and Thin Films

The unique paddlewheel shape of triptycene derivatives, including 1,8-Didodecyloxy-13-methoxytriptycene, drives their self-assembly into highly ordered structures. mdpi.comrsc.org The primary driving force for this assembly is the minimization of intermolecular free volume, which favors the interlocking of the triptycene units. rsc.org

Key strategies for tailoring these interactions include:

Control of Substituent Geometry: The 1,8,13-substitution pattern creates "tripodal" triptycenes that are particularly adept at forming two-dimensional (2D) nested hexagonal arrays. nih.govacs.org These 2D sheets can then stack in a one-dimensional (1D) fashion to create well-defined "2D+1D" structures. nih.govacs.org

Langmuir-Blodgett (LB) Techniques: The formation of monolayers at the air-water interface allows for precise control over molecular packing. For similar triptycene-based molecular rods, LB techniques have been used to create tightly packed monolayers with a defined molecular orientation. researchgate.netnih.govosti.gov The area per molecule in such films can be controlled, suggesting a high degree of intermolecular packing. researchgate.netnih.gov

Introduction of Specific Interactions: Functionalizing the triptycene core with groups capable of hydrogen bonding or metal coordination can introduce another layer of control over the self-assembly process, leading to the formation of specific supramolecular architectures. nih.govnih.gov

The ability to control intermolecular interactions is paramount for fabricating materials with desired electronic, optical, and mechanical properties.

| Parameter | Value (for related Triptycene derivatives) | Technique |

| Area per Molecule (LB Film) | 55–59 Ų/molecule | Langmuir-Blodgett |

| Film Thickness (on Au(111)) | ~19 Å | Ellipsometry |

| Molecular Tilt Angle | Max. 38° from surface normal | Ellipsometry, PM IRRAS |

Controlled Fabrication of Multilayer Organic Films and Architectures through Self-Assembly

The inherent self-assembly properties of 1,8,13-substituted triptycenes are leveraged for the bottom-up fabrication of highly ordered multilayer organic films. nih.govmdpi.com These films are notable for their long-range structural integrity, a feature that is often difficult to achieve in organic materials. mdpi.com

Methods for fabricating these multilayer architectures include:

Solution-based processing: Techniques such as spin-coating and drop-casting of triptycene solutions can lead to the formation of highly ordered films on various substrates. nih.govresearchgate.net

Vacuum evaporation: This method can also be used to deposit triptycene molecules, resulting in well-oriented multilayer assemblies. nih.gov

Layer-by-layer assembly: By employing functional groups amenable to "click" chemistry, successive molecular layers can be deposited with a high degree of control, enabling the construction of complex, multifunctional architectures. acs.org

The resulting multilayer films, driven by intermolecular forces, exhibit a remarkable degree of structural and orientational perfection, making them highly promising for applications in high-performance organic electronic devices. nih.govacs.orgmdpi.com

Applications in Advanced Organic Materials and Electronic Devices

Development of Self-Assembled Monolayers (SAMs) for Interface Engineering in Organic Electronics

The ability of molecules to spontaneously form ordered, single-layer structures on a substrate, known as self-assembled monolayers (SAMs), is a cornerstone of nanoscale interface engineering in organic electronics. The tailored design of 1,8-Didodecyloxy-13-methoxytriptycene makes it a prime candidate for forming such layers. The "Janus" nature of this triptycene (B166850) derivative, with two long dodecyloxy chains on one side and a methoxy (B1213986) group on the other, allows for precise control over the orientation and packing of the molecules at an interface.

Role in High Structural Regularity Organic Thin Films (OTFs) for Device Fabrication

The performance of organic electronic devices is intrinsically linked to the molecular ordering and crystallinity of the organic thin films (OTFs) used. 1,8-Didodecyloxy-13-methoxytriptycene has been shown to be particularly effective in forming OTFs with high structural regularity.

In a comparative study detailed in a patent, thin films of 1,8-Didodecyloxy-13-methoxytriptycene were prepared by vacuum deposition. X-ray diffraction (XRD) analysis of these films revealed a sharp reflection peak, which is indicative of a highly crystalline and ordered structure. This is in stark contrast to a symmetrically substituted analogue, 1,8,13-tridodecyloxytriptycene, which under similar conditions, only formed a film with a broad, amorphous-like XRD pattern. This superior ability to form crystalline thin films is a significant advantage for the fabrication of high-performance electronic devices, as high structural regularity can lead to improved charge transport properties.

Table 1: Comparison of Thin Film Crystallinity

| Compound | Deposition Method | X-ray Diffraction Result | Implication |

|---|---|---|---|

| 1,8-Didodecyloxy-13-methoxytriptycene | Vacuum Deposition | Sharp reflection peak | Highly crystalline film |

| 1,8,13-Tridodecyloxytriptycene | Vacuum Deposition | Broad, amorphous-like pattern | Less ordered film |

Data sourced from patent WO2016010061A1.

Integration into Flexible Organic Transistors and Electronic Devices as Gate Dielectric Modifiers and Active Layers

The inherent properties of 1,8-Didodecyloxy-13-methoxytriptycene , such as its ability to form stable, ordered films, make it a valuable component for flexible organic transistors and other electronic devices. The patent for this Janus-type triptycene derivative explicitly mentions its use as a constituent element in electronic devices, leading to excellent stability.

In organic field-effect transistors (OFETs), the interface between the gate dielectric and the organic semiconductor is crucial for device performance. SAMs formed from compounds like 1,8-Didodecyloxy-13-methoxytriptycene can function as effective gate dielectric modifiers. By creating a well-ordered, hydrophobic surface, they can promote the growth of high-quality organic semiconductor crystals and reduce charge trapping at the interface, resulting in higher charge carrier mobility and improved device stability.

Furthermore, the ability of this compound to form highly ordered thin films suggests its potential for use directly as an active layer in certain electronic device architectures, or as a critical component in the fabrication of stable and reliable flexible electronic devices.

Potential in Optoelectronic Materials, Including Luminescent Materials and Organic Electroluminescence (EL) Applications

Triptycene derivatives are recognized for their potential in the development of luminescent and optoelectronic materials. While specific photophysical data for 1,8-Didodecyloxy-13-methoxytriptycene is not widely available in public literature, the general class of triptycene compounds is known to exhibit interesting luminescent properties. The rigid and well-defined structure of the triptycene scaffold can prevent aggregation-caused quenching, a common issue in solid-state luminescent materials.

The unique "Janus" structure of 1,8-Didodecyloxy-13-methoxytriptycene could lead to novel packing arrangements in the solid state, potentially influencing its photophysical properties and making it a candidate for applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices. Further research is needed to fully characterize the luminescent behavior of this specific compound and to explore its utility in optoelectronic applications.

Broader Implications as Building Blocks for Porous Organic Materials, Molecular Cages, and Frameworks

The rigid, three-bladed paddle-wheel structure of the triptycene unit makes it an ideal building block for the construction of porous organic materials, molecular cages, and covalent organic frameworks (COFs). These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and well-defined pore structures.

While specific research detailing the use of 1,8-Didodecyloxy-13-methoxytriptycene in the synthesis of porous materials has not been prominently reported, the broader family of functionalized triptycenes has been successfully employed for this purpose. The defined geometry of the triptycene core allows for the predictable assembly of complex, porous architectures. The alkoxy substituents on 1,8-Didodecyloxy-13-methoxytriptycene could be further functionalized to enable its incorporation into such frameworks. The presence of long alkyl chains might also be leveraged to control the solubility and processing of these materials, as well as to tailor the properties of the resulting pores.

Emerging Research Directions and Future Outlook

Advancements in Scalable and Sustainable Synthetic Routes for Highly Functionalized Triptycene (B166850) Derivatives

The synthesis of triptycene derivatives has traditionally relied on the Diels-Alder reaction between an anthracene (B1667546) derivative and a reactive benzyne (B1209423) intermediate. nih.govwikipedia.org However, this method often requires harsh conditions, multi-step procedures, and can be difficult to scale up, particularly for producing regioselectively substituted triptycenes. rsc.orgnih.gov The generation of benzyne itself can be hazardous, hindering large-scale industrial production. rsc.org

Future research is intensely focused on developing more efficient, scalable, and sustainable synthetic pathways. Key areas of advancement include:

Novel Benzyne Precursors: The development of superior benzyne precursors to the classical anthranilic acid is a significant area of research. mdpi.comresearchgate.net New precursors aim for higher yields and milder reaction conditions. researchgate.net

One-Pot Syntheses: Inspired by the efficient, acid-mediated condensation reactions used to create resorcinarenes, researchers are exploring similar one-step strategies to assemble triptycene-like scaffolds from inexpensive and readily available starting materials. rsc.orgrsc.org For example, the rapid and efficient preparation of a triptycene-like naphthopleiadene has been demonstrated, avoiding the need for a benzyne intermediate entirely. rsc.org

Regioselective Functionalization: Achieving specific substitution patterns, such as the 1,8,13-trisubstituted pattern of 1,8-Didodecyloxy-13-methoxytriptycene, remains a synthetic challenge due to regioselectivity issues. mdpi.comnih.gov Modern methods are being developed to allow for the precise installation of different functional groups onto the triptycene scaffold, which is crucial for tuning the molecule's properties for specific applications. mdpi.comresearchgate.net For instance, methods for preparing 1,8,13-trisubstituted triptycenes with various silyl (B83357) and halogen combinations have been developed to facilitate further derivatization. mdpi.com

These advancements are critical for making highly functionalized triptycenes like 1,8-Didodecyloxy-13-methoxytriptycene more accessible for both fundamental research and commercial applications. nih.govresearchgate.net

Development of Novel Characterization Methods for Dynamic Self-Assembled Systems and Their In-Situ Monitoring

The long dodecyloxy chains of 1,8-Didodecyloxy-13-methoxytriptycene predispose it to form dynamic, self-assembled systems such as liquid crystals, monolayers, or vesicles. Understanding the mechanisms and structures of these assemblies requires advanced characterization techniques that can probe their nature in real-time and under native conditions. nih.govrsc.org

While traditional methods provide valuable data, the dynamic and often non-crystalline nature of these systems necessitates the development and application of novel characterization tools. rsc.orgrsc.org

Key Emerging Techniques:

| Technique Category | Specific Method | Information Gained |

| Microscopy | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of nanostructures in their native, solvent-exposed state; allows for characterization of structural transitions in response to stimuli. nih.govnih.gov |

| Atomic Force Microscopy (AFM) | High-resolution imaging of surface morphology and can be used to probe the mechanical properties of self-assembled structures. rsc.orgnih.gov | |

| Spectroscopy | In-situ Reflectance Spectroscopy | Monitors structural changes during self-assembly by treating the ordered system as a photonic crystal and tracking changes in the photonic band gap. acs.orgnih.gov |

| Fluorescence Probes | Enables visualization of the self-assembly process, including the transition from amorphous to crystalline states, through changes in fluorescence color or lifetime. nih.gov | |

| Scattering | Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Provides statistical information about the size, shape, and arrangement of nanoscale objects in solution or in solid form. rsc.org In-situ SAXS can track the evolution of crystal structure during self-assembly in real time. desy.de |

| Advanced NMR | Solid-State NMR & Diffusion-Ordered Spectroscopy (DOSY) | Reveals information about molecular conformation, packing, and the dynamics within self-assembled systems. nih.govnih.gov |

These methods are crucial for elucidating the complex self-assembly pathways of amphiphilic triptycenes and for understanding how molecular design influences the final supramolecular architecture. rsc.orgrsc.org

Rational Design of Triptycene Derivatives for Precisely Tunable Electronic and Structural Properties

Tuning Self-Assembly and Solubility: The two long dodecyloxy chains are expected to drive the self-assembly of the molecule into ordered structures. Their length and flexibility are key determinants of the resulting phase (e.g., liquid crystalline) and its properties. Altering the chain length could systematically tune the packing and transition temperatures of these phases. These aliphatic chains also confer solubility in organic solvents, which is essential for solution-based processing and characterization. mdpi.comresearchgate.net

Modulating Electronic Properties: The methoxy (B1213986) group, an electron-donating group, can influence the electronic properties of the aromatic system. This can be important for applications in organic electronics or as a component in charge-transfer complexes. Furthermore, the methoxy group can serve as a synthetic handle for post-functionalization, allowing for the attachment of other chromophores or functional units. nih.gov

Controlling Intermolecular Interactions: The unique propeller shape of the triptycene core prevents efficient π–π stacking, which can inhibit aggregation-caused quenching in luminescent materials and create internal molecular free volume. rsc.orgmdpi.com This intrinsic porosity is a key feature for applications in gas separation and storage. rsc.org The rational design of substituents allows for the fine-tuning of this free volume and the resulting material's selectivity. rsc.org

Theoretical modeling, such as employing molecular orbital approaches, plays an increasingly important role in predicting how structural modifications will affect the electronic properties of triptycene-based materials, guiding the synthetic efforts toward molecules with desired functions. mdpi.com

Exploration of New Application Domains in Specialized Chemical and Materials Science Fields

The unique combination of properties inherent to functionalized triptycenes opens up a wide array of potential applications in advanced materials. rsc.orgmdpi.com The specific structure of 1,8-Didodecyloxy-13-methoxytriptycene suggests its utility in several specialized fields.

Potential Application Domains:

| Application Field | Role of 1,8-Didodecyloxy-13-methoxytriptycene | Relevant Structural Features |

| Porous Organic Polymers (POPs) | A rigid building block to create polymers with high internal free volume for gas storage (e.g., CO₂) and separation. acs.orgresearchgate.net | The rigid, non-stacking triptycene core creates intrinsic microporosity. rsc.orgresearchgate.net |

| Surface Modification | A tripodal molecule for creating highly ordered, large-area organic thin films that are free of domain boundaries. researchgate.net | The 1,8,13-substitution pattern allows the molecule to act as a scaffold, with the long alkyl chains promoting self-assembly on a surface. mdpi.comresearchgate.net |

| Molecular Machines | The rigid framework can serve as a stator or chassis for molecular motors and rotors. wikipedia.org | The well-defined geometry and high rigidity of the triptycene scaffold. researchgate.net |

| Chemical Sensors | The porous nature of materials built from triptycene derivatives can be exploited for the selective recognition and sensing of small molecules. mdpi.com | The internal free volume and potential for functionalization allow for the creation of specific binding sites. rsc.org |

| Liquid Crystals | The combination of a rigid core and flexible side chains is a classic design principle for liquid crystalline materials. | The anisotropic shape of the molecule. mdpi.com |

The ongoing synthesis of novel triptycene derivatives is continually expanding the library of available building blocks, paving the way for new materials with tailored properties for these and other emerging technological areas. rsc.orgmdpi.com

Integration of 1,8-Didodecyloxy-13-methoxytriptycene into Complex Multicomponent Systems and Hybrid Materials

A significant future direction for triptycene chemistry lies in the integration of functionalized derivatives like 1,8-Didodecyloxy-13-methoxytriptycene into more complex systems to create advanced hybrid materials with emergent properties. rsc.org The distinct functionalities of this molecule make it a versatile component for such endeavors.

Polymers of Intrinsic Microporosity (PIMs): The rigid and contorted structure of triptycene is ideal for creating PIMs. By polymerizing triptycene-based monomers, materials with exceptionally high surface areas and interconnected micropores can be formed. These are highly sought after for membrane-based gas separations. nih.govrsc.org The dodecyloxy and methoxy groups can be used to tune the polymer's solubility and inter-chain interactions, thereby influencing membrane formation and performance. rsc.org

Metal-Organic Frameworks (MOFs) and Porous Cages: Triptycene derivatives can act as rigid organic linkers in the construction of MOFs or as building blocks for purely organic porous cages. rsc.org The defined angles between the aromatic blades of the triptycene scaffold can direct the formation of specific network topologies. The functional groups on 1,8-Didodecyloxy-13-methoxytriptycene could either coordinate to metal centers or be used as points of covalent linkage to other organic units. nih.gov

Hybrid Materials: The molecule could be incorporated into hybrid materials, for example, by grafting it onto the surface of nanoparticles or by integrating it into silica (B1680970) or polymer matrices. The long alkyl chains could promote compatibility and dispersion within a hydrophobic matrix, while the triptycene core imparts its unique structural and electronic properties to the composite material.

The ability to use triptycenes as "molecular scaffolds" provides a powerful tool for the bottom-up construction of complex, functional architectures, and 1,8-Didodecyloxy-13-methoxytriptycene is a prime candidate for exploration in this context. mdpi.comwikipedia.org

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 1,8-Didodecyloxy-13-methoxytriptycene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves regioselective substitution at the triptycene core. For example, Friedel-Crafts alkylation or Diels-Alder reactions are commonly used for triptycene derivatives, but steric hindrance from dodecyloxy and methoxy groups complicates regiocontrol . Key steps include:

- Precursor preparation : Use anthracene derivatives with pre-installed methoxy groups to guide substitution patterns .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of bulky intermediates .

- Catalyst optimization : Lewis acids like SnCl₄ or AlCl₃ enhance electrophilic substitution efficiency .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar byproducts .

Q. How does the alkyl chain length (dodecyloxy) influence the compound’s solubility and crystallinity?

- Methodological Answer : The dodecyloxy chains enhance solubility in non-polar solvents (e.g., toluene) but reduce crystallinity due to conformational flexibility. To assess this:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures to infer thermal stability linked to crystallinity .

- X-ray diffraction (XRD) : Compare diffraction patterns of derivatives with shorter (e.g., methoxy) vs. longer (dodecyloxy) chains to quantify crystallinity loss .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in self-assembly behavior reported for 1,8-Didodecyloxy-13-methoxytriptycene?

- Methodological Answer : Discrepancies in 2D film formation (e.g., substrate dependence) require:

- Surface-sensitive techniques : Atomic force microscopy (AFM) or scanning tunneling microscopy (STM) to visualize substrate-specific molecular packing .

- Variable-temperature NMR : Probe dynamic alkyl chain interactions influencing van der Waals-driven assembly .

- Comparative studies : Synthesize analogs (e.g., 1,8,13-trisubstituted triptycene) to isolate the role of methoxy vs. dodecyloxy groups in assembly kinetics .

Q. How can computational modeling guide the design of functional materials using this compound?

- Methodological Answer :

- Density functional theory (DFT) : Calculate electron density distribution to predict charge transport properties for organic electronics .

- Molecular dynamics (MD) simulations : Model alkyl chain flexibility to optimize 2D film stability for sensor applications .

- Table : Key computational parameters for triptycene derivatives:

| Parameter | Value/Approach | Relevance |

|---|---|---|

| Solvation model | COSMO-RS | Predicts solubility in solvents |

| Force field | CHARMM36 | Simulates alkyl chain dynamics |

| Bandgap calculation | HSE06 hybrid functional | Accurately estimates electronic properties |

Q. What spectroscopic methods differentiate between positional isomers (e.g., 1,8,13 vs. 1,8,16 substitution) in triptycene derivatives?

- Methodological Answer :

- ¹H-¹³C HMBC NMR : Correlates long-range coupling to identify substitution patterns .

- IR spectroscopy : Detect shifts in C-O stretching frequencies (~1250 cm⁻¹) specific to methoxy vs. dodecyloxy groups .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragment patterns to distinguish isomers .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under ambient vs. inert conditions?

- Methodological Answer :

- Controlled degradation studies : Expose samples to O₂/H₂O and track decomposition via HPLC-MS to identify degradation pathways .

- Accelerated aging tests : Use elevated temperatures (40–60°C) to simulate long-term stability and correlate with storage guidelines from safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.